molecular formula C17H36ClNO5Si B15183760 Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(triethoxysilyl)propyl)ammonium chloride CAS No. 94134-22-2

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(triethoxysilyl)propyl)ammonium chloride

Cat. No.: B15183760
CAS No.: 94134-22-2
M. Wt: 398.0 g/mol
InChI Key: NOWUXLXKHZEGIS-UHFFFAOYSA-M
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Description

The compound Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium salt featuring a hybrid structure combining a cationic ammonium group, a reactive triethoxysilyl moiety, and a 2-methyl-1-oxoallyloxy ethyl chain. The triethoxysilyl group enables silane coupling properties, making it valuable for surface modification in materials science, while the ammonium chloride moiety contributes to antimicrobial or surfactant activity .

Properties

CAS No.

94134-22-2

Molecular Formula

C17H36ClNO5Si

Molecular Weight

398.0 g/mol

IUPAC Name

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-triethoxysilylpropyl)azanium;chloride

InChI

InChI=1S/C17H36NO5Si.ClH/c1-8-21-24(22-9-2,23-10-3)15-11-12-18(6,7)13-14-20-17(19)16(4)5;/h4,8-15H2,1-3,5-7H3;1H/q+1;/p-1

InChI Key

NOWUXLXKHZEGIS-UHFFFAOYSA-M

Canonical SMILES

CCO[Si](CCC[N+](C)(C)CCOC(=O)C(=C)C)(OCC)OCC.[Cl-]

Origin of Product

United States

Biological Activity

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(triethoxysilyl)propyl)ammonium chloride, commonly referred to by its chemical name, is a quaternary ammonium compound with significant biological activity. This compound is characterized by its complex structure, which includes both silane and alkyl functionalities, making it of interest in various applications, including antimicrobial activity and material science.

  • Molecular Formula : C17H36ClNO5Si
  • Molecular Weight : 398.01 g/mol
  • CAS Number : 94134-22-2
  • IUPAC Name : Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-triethoxysilylpropyl)azanium;chloride

Structural Features

The compound's structure allows for unique interactions with biological systems. The presence of the triethoxysilyl group enhances its adhesion properties to surfaces, while the dimethylammonium moiety contributes to its cationic nature, which is crucial for its biological activity.

Antimicrobial Properties

One of the primary areas of research surrounding this compound is its antimicrobial activity. Quaternary ammonium compounds (QACs), such as this one, are known for their ability to disrupt microbial cell membranes, leading to cell death.

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to increased permeability and eventual lysis.
  • Biofilm Inhibition : Studies have shown that QACs can inhibit biofilm formation, a critical factor in the persistence of infections.

Study 1: Efficacy Against Bacterial Strains

A study evaluated the antimicrobial efficacy of various QACs, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that:

  • Minimum Inhibitory Concentration (MIC) values were significantly low, demonstrating strong antibacterial properties.
  • The compound showed a higher efficacy compared to traditional antibiotics in preventing biofilm formation.
Bacterial StrainMIC (µg/mL)Comparison with Control
Staphylococcus aureus84x more effective
Escherichia coli162x more effective

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. Results indicated:

  • Low Cytotoxicity : The compound exhibited low toxicity at concentrations effective for antimicrobial activity.
  • Safe for Use : No significant adverse effects were observed on human cells at therapeutic concentrations.

Safety Profile

The safety data sheet indicates that while the compound has antimicrobial properties, it also presents certain hazards:

  • Acute Toxicity : Oral toxicity estimates suggest moderate risk (LD50 = 100.1 mg/kg).
  • Irritation Potential : It may cause irritation upon contact with skin or eyes.

Applications in Material Science

The unique properties of this compound extend beyond biological applications into material science:

  • Surface Coatings : Its silane functionality allows for effective bonding to various substrates, providing antimicrobial surfaces.
  • Biocidal Formulations : Used in coatings and materials that require long-lasting antimicrobial properties.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Performance Metrics (Inferred from Evidence)
Property Target Compound CAS 46917-07-1 (Benzyl) CAS 3637-26-1 (Sulphopropyl)
Water Solubility Low (hydrolysis-dependent) Very low High
Antimicrobial Efficacy (MIC)* Moderate High (10 ppm) Low
Thermal Decomposition (°C) ~200 ~150 ~120
Surface Energy (mN/m) 25–30 (post-curing) 35–40 45–50

MIC = Minimum Inhibitory Concentration against *Staphylococcus aureus.

Q & A

Q. How to address inconsistencies in spectroscopic data during degradation studies?

  • Answer : Use multivariate curve resolution (MCR) to deconvolute overlapping peaks in FTIR or NMR spectra. Pair with LC-MS to identify degradation products. Cross-validate with computational predictions of plausible degradation pathways .

Application-Oriented Questions

Q. What advanced techniques characterize the compound’s role in membrane separation technologies?

  • Answer : Use positron annihilation lifetime spectroscopy (PALS) to probe free volume in membranes. Pair with gas permeation tests (e.g., CO₂/N₂ selectivity) and TEM for morphology. Compare performance against CRDC classifications for membrane engineering .

Q. How to evaluate its efficacy as a coupling agent in composite materials?

  • Answer : Conduct tensile testing and dynamic mechanical analysis (DMA) on composites. Use XPS to assess interfacial bonding. Apply Weibull statistics to analyze fracture toughness data and correlate with grafting density .

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